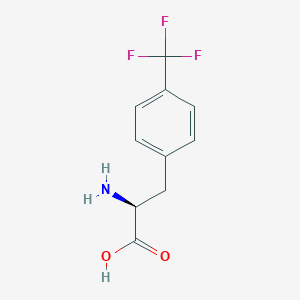

4-(Trifluoromethyl)-L-phenylalanine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : El p-toluensulfato de potasio se puede sintetizar mediante la reacción del ácido p-toluensulfónico con hidróxido de potasio. La reacción normalmente implica disolver ácido p-toluensulfónico en agua, seguido de la adición de hidróxido de potasio. La mezcla se calienta entonces para facilitar la reacción, dando como resultado la formación de p-toluensulfato de potasio .

Métodos de producción industrial: : La producción industrial de p-toluensulfato de potasio a menudo implica la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto. El compuesto se purifica entonces mediante procesos de cristalización y secado .

Análisis de las reacciones químicas

Tipos de reacciones: : El p-toluensulfato de potasio experimenta diversas reacciones químicas, incluyendo:

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleófila donde el grupo sulfato es reemplazado por otros nucleófilos.

Reacciones de oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo de los agentes oxidantes utilizados.

Reactivos y condiciones comunes

Sustitución nucleófila: Los reactivos comunes incluyen el hidróxido de sodio y otras bases fuertes.

Principales productos formados

Sustitución: Los productos varían dependiendo del nucleófilo utilizado.

Oxidación: Los productos incluyen diversas formas oxidadas del compuesto original.

Análisis De Reacciones Químicas

Types of Reactions: : Potassium p-tolyl sulfate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed

Substitution: Products vary depending on the nucleophile used.

Oxidation: Products include various oxidized forms of the original compound.

Aplicaciones Científicas De Investigación

Química: : El p-toluensulfato de potasio se utiliza como intermedio en la síntesis orgánica. Sirve como precursor para la síntesis de otros compuestos químicos .

Biología y medicina: : El compuesto se estudia por su papel como metabolito en la microbiota intestinal. Se deriva de los aminoácidos aromáticos y se sabe que aumenta con la progresión de la enfermedad renal crónica .

Industria: : En aplicaciones industriales, el p-toluensulfato de potasio se utiliza en la producción de tintes, pigmentos y otros productos químicos especiales .

Mecanismo De Acción

Mecanismo: : El p-toluensulfato de potasio ejerce sus efectos a través de diversas vías químicas. En los sistemas biológicos, actúa como un metabolito derivado de los aminoácidos aromáticos como la tirosina y la fenilalanina. Participa en procesos metabólicos y puede influir en las funciones celulares .

Dianas moleculares y vías: : El compuesto interactúa con enzimas y proteínas implicadas en las vías metabólicas. Puede afectar a la función de estas moléculas, lo que lleva a cambios en las actividades celulares .

Comparación Con Compuestos Similares

Compuestos similares

- Fenilsulfato de potasio

- 4-Metilfenilsulfato de potasio

- 4-Nitrofenilsulfato de potasio

Singularidad: : El p-toluensulfato de potasio es único debido a su estructura específica y la presencia del grupo p-tolilo. Esta característica estructural confiere propiedades químicas y reactividad distintas en comparación con otros compuestos similares .

Actividad Biológica

4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe) is a synthetic amino acid that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of tfm-Phe, focusing on its pharmacological effects, metabolic pathways, and applications in protein engineering.

Structural Characteristics

The trifluoromethyl group (-CF3) attached to the phenylalanine backbone significantly alters the physicochemical properties of the compound. This modification enhances lipophilicity and can influence the compound's interaction with biological targets.

Neuroprotective Properties

Research has indicated that derivatives of tfm-Phe exhibit neuroprotective effects, particularly in models of cerebral ischemia. A study showed that a related compound, 4-(trifluoromethyl)-(E)-cinnamoyl-L-phenylalanine, effectively prevented and treated cerebral ischemic injuries by inhibiting excitotoxicity and prolonging the therapeutic window for thrombolytic interventions in ischemia-reperfusion models .

Antimicrobial Activity

The antibacterial properties of tfm-Phe derivatives have also been investigated. Compounds structurally related to tfm-Phe demonstrated significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 µM . These findings suggest potential applications in developing new antibacterial agents.

Metabolic Pathways

The metabolism of tfm-Phe has been studied using microbial systems. Inoculation studies with Klebsiella sp. revealed that tfm-Phe can serve as a nitrogen source, leading to the production of various metabolites . The metabolic pathways indicate that the trifluoromethyl group influences the formation of specific derivatives, highlighting its role in metabolic engineering.

Case Study 1: Protein Engineering Applications

A notable application of tfm-Phe is its incorporation into proteins for studying conformational changes using ^19F NMR spectroscopy. Researchers successfully inserted tfm-Phe into proteins at TAG nonsense codons, allowing for high translational efficiency and fidelity. This method enabled the monitoring of protein interactions and conformational dynamics, providing insights into enzyme mechanisms .

Case Study 2: Biocatalytic Synthesis

The biocatalytic synthesis of tfm-Phe analogues has been explored using engineered phenylalanine ammonia-lyases (PALs). These studies demonstrated that specific PAL variants could efficiently convert substrates into tfm-Phe derivatives, achieving high enantiomeric excess values and conversions. This approach underscores the potential for using tfm-Phe in synthesizing valuable pharmaceutical intermediates .

Research Findings Summary

| Study | Findings | Implications |

|---|---|---|

| Neuroprotection | Inhibition of excitotoxicity in ischemic models | Potential for stroke treatment |

| Antimicrobial Activity | Significant MICs against various bacteria | Development of new antibiotics |

| Metabolic Pathways | Utilization by Klebsiella sp. | Insights into microbial metabolism |

| Protein Engineering | Successful incorporation into proteins for NMR studies | Applications in structural biology |

| Biocatalytic Synthesis | High conversions using engineered PALs | Efficient synthesis of pharmaceutical compounds |

Propiedades

IUPAC Name |

(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFFPDBJLGAGQL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347041 | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-38-4 | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.